molecular formula C9H11NO4S2 B593596 S-Phenylsulfonylcysteine CAS No. 97512-83-9

S-Phenylsulfonylcysteine

Cat. No. B593596
CAS RN: 97512-83-9
M. Wt: 261.3
InChI Key: YKYWKTOUPAICGF-QMMMGPOBSA-N
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Description

S-Phenylsulfonylcysteine is a chemical compound with the molecular formula C9H11NO4S2 .


Synthesis Analysis

A three-step protocol for protein S-nitrosothiol conversion to fluorescent mixed disulfides with purified proteins, referred to as the thiosulfonate switch, involves: (1) thiol blocking at pH 4.0 using S-phenylsulfonylcysteine (SPSC); (2) trapping of protein S-nitrosothiols as their S-phenylsulfonylcysteines .


Molecular Structure Analysis

The molecular structure of S-Phenylsulfonylcysteine consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms .


Chemical Reactions Analysis

S-Phenylsulfonylcysteine is involved in a three-step protocol for protein S-nitrosothiol conversion to fluorescent mixed disulfides .


Physical And Chemical Properties Analysis

S-Phenylsulfonylcysteine has a molecular weight of 261.3 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 261.01295018 g/mol. It has a topological polar surface area of 131 Ų .

properties

IUPAC Name

(2R)-2-amino-3-(benzenesulfonylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S2/c10-8(9(11)12)6-15-16(13,14)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYWKTOUPAICGF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Phenylsulfonylcysteine

Q & A

Q1: How does S-phenylsulfonylcysteine (SPSC) enable the detection of S-nitrosated cysteine residues in proteins?

A: SPSC plays a crucial role in a three-step protocol called the "thiosulfonate switch," which allows researchers to specifically label and detect S-nitrosated cysteine residues within proteins []. Here's how it works:

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